Methacryloxymethyltriethoxysilane

Vue d'ensemble

Description

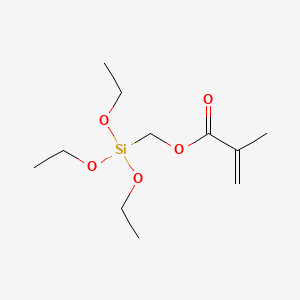

Methacryloxymethyltriethoxysilane is a type of organofunctional silane that is used in various chemical reactions . It is a methacrylate-modified silane, which means it contains a methacrylate group attached to a silane group .

Synthesis Analysis

Methacryloxymethyltriethoxysilane can be synthesized by nucleophilic substitution reactions starting from chloromethylalkoxysilanes under phase transfer catalysis conditions . The sol-gel reactions of methacryloxymethyltriethoxysilane were followed by using two independent time-resolved spectroscopic methods, IR ATR and NMR, with the aim to optimize their pre-hydrolysis times and consequently their use as precursors for hybrid materials .Molecular Structure Analysis

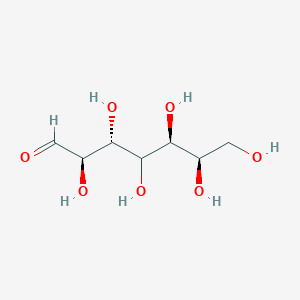

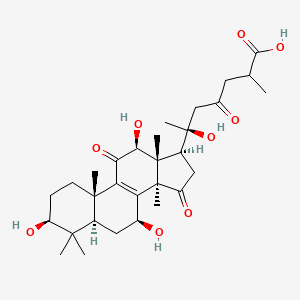

The molecular formula of Methacryloxymethyltriethoxysilane is C11H22O5Si . Its average mass is 262.375 Da and its monoisotopic mass is 262.123657 Da .Chemical Reactions Analysis

The hydrolysis of methacryloxymethyltriethoxysilane is very fast, while condensation proceeds gradually and is not completely finished within 5 hours . This high reactivity is due to intramolecular interactions .Physical And Chemical Properties Analysis

Methacryloxymethyltriethoxysilane has a density of 1.0±0.1 g/cm3, a boiling point of 255.3±23.0 °C at 760 mmHg, and a flash point of 90.0±18.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds .Applications De Recherche Scientifique

Hydrolysis and Condensation Reactions

Methacryloxymethyltriethoxysilane (MAMTES) has been studied for its sol-gel reactions. Lavrenčič Štangar et al. (2009) investigated its hydrolysis and condensation as a precursor for hybrid materials. The study found that while hydrolysis of MAMTES is very fast, condensation proceeds gradually, not completely finishing within 5 hours (Lavrenčič Štangar et al., 2009).

Biomedical Applications: GelMA Hydrogels

Gelatin methacryloyl (GelMA) hydrogels, related to methacrylate-modified silanes, are used in biomedical applications due to their biological properties and physical characteristics. Yue et al. (2015) noted that GelMA hydrogels resemble the native extracellular matrix, supporting cell proliferation in scaffolds. These hydrogels can be crosslinked through light irradiation and microfabricated for controlled architectures, useful in tissue engineering and other biomedical applications (Yue et al., 2015).

Dental Applications

MAMTES and related compounds have applications in dentistry. Song et al. (2016) developed a methacrylate-based dental adhesive system, showing its effective use in creating stronger bonds in the oral environment with enhanced mechanical properties (Song et al., 2016).

Tissue Engineering: Crosslinked Gelatin Hydrogels

Li et al. (2017) focused on improving the mechanical properties and degradation resistance of GelMA hydrogels for tissue engineering. Their method increased crosslinking density, enhancing the hydrogels' suitability for long-term implantation (Li et al., 2017).

Organic/Inorganic Nanocomposites

MAMTES and similar compounds are used to create nanocomposites. Ji et al. (2003) reported on using modified mesoporous silica particles with methacrylate ligands to form nanocomposites with improved thermal and mechanical properties (Ji et al., 2003).

Mécanisme D'action

Target of Action

Methacryloxymethyltriethoxysilane is primarily used as a coupling agent to enhance adhesion and compatibility between organic polymers and inorganic materials . It plays a crucial role in the biomedical industry, finding applications in drug delivery systems, biomaterials, and tissue engineering .

Mode of Action

The compound’s mode of action is largely based on its ability to form covalent bonds with both organic and inorganic substances. This allows it to act as a bridge, enhancing the adhesion and compatibility between these two types of materials . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific materials involved.

Pharmacokinetics

In general, the pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall effect in the body

Result of Action

The primary result of Methacryloxymethyltriethoxysilane’s action is the enhanced adhesion and compatibility between organic polymers and inorganic materials . This can lead to improved performance of materials in various applications, such as drug delivery systems, biomaterials, and tissue engineering .

Action Environment

The action, efficacy, and stability of Methacryloxymethyltriethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the compound . Additionally, the temperature and pH of the environment can also affect its stability and reactivity.

Safety and Hazards

Propriétés

IUPAC Name |

triethoxysilylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5Si/c1-6-14-17(15-7-2,16-8-3)9-13-11(12)10(4)5/h4,6-9H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIAQVMNAXPCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C(=C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075399 | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methacryloxymethyltriethoxysilane | |

CAS RN |

5577-72-0 | |

| Record name | Methacryloyloxymethyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triethoxysilyl)methyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methacryloxymethyltriethoxysilane facilitate the creation of hybrid particles?

A1: Methacryloxymethyltriethoxysilane (MAPTMS) plays a crucial role in synthesizing hybrid particles by acting as a bridging agent between organic and inorganic components. [] For instance, in the creation of silica/polystyrene clusters, MAPTMS is used to modify the surface of silica particles. [, ] The methacryloxy group of MAPTMS enables covalent bonding with polymer chains, like polystyrene, during polymerization. [] This allows for the controlled growth of polymer nodules on the silica surface, leading to the formation of various shapes like tetrapods, hexapods, and dumbbells. [, ]

Q2: What is the role of Methacryloxymethyltriethoxysilane in the formation of binary oxides?

A2: MAPTMS serves as a precursor in the synthesis of binary oxides like ZrO2-SiO2 and HfO2-SiO2. [] When combined with metal oxoclusters (e.g., ZrO2(OMc)12), MAPTMS forms an inorganic-organic hybrid material. Upon thermal treatment, this material undergoes structural changes leading to the formation of the desired mixed oxide. [] Interestingly, the presence of oxoclusters was found to catalyze the cleavage of Si-C bonds in MAPTMS during this process. []

Q3: What are the spectroscopic characteristics of Methacryloxymethyltriethoxysilane?

A3: Methacryloxymethyltriethoxysilane's structure and reactions have been studied using Infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). [, ] These techniques provide insights into the hydrolysis and condensation processes of MAPTMS, which are crucial for its function in forming hybrid materials and binary oxides. [, ]

Q4: How can the morphology of silica/polystyrene supraparticles be controlled using Methacryloxymethyltriethoxysilane?

A4: The morphology of silica/polystyrene supraparticles can be tailored by adjusting the reaction conditions during seeded dispersion polymerization using MAPTMS. [] For instance, dumbbell-like or snowman-like structures arise from coalescence of growing polymer nodules at high monomer concentrations, high temperatures, or in pure alcoholic media. [] Conversely, core-shell morphologies or other unique structures can be obtained by lowering the temperature and monomer concentration while introducing water into the alcoholic reaction mixture. []

Q5: What are the limitations of using Methacryloxymethyltriethoxysilane in material synthesis?

A5: While MAPTMS enables the creation of diverse hybrid materials, it's essential to acknowledge its limitations. Research indicates that materials synthesized using MAPTMS may not be fully polymerized initially. [] A finite number of double bonds can remain unreacted, potentially affecting the final material properties. Understanding and controlling this aspect is crucial for achieving desired material performance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

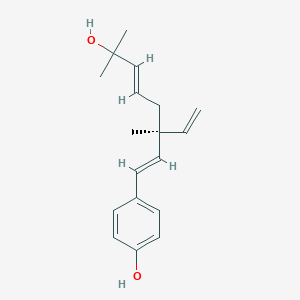

![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)